Prunetrina

Descripción general

Descripción

Prunetrin is an O-methylated isoflavone found in Prunus yedoensis, known for its anti-inflammatory activities . It inhibits LPS-induced nitric oxide and prostaglandin E2 production through the suppression of iNOS and COX-2 at the transcriptional level .

Synthesis Analysis

Prunetrin has shown promising results in anti-cancer studies . It can decrease cell viability in a dose-dependent manner, arrest the cell cycle in the G2/M phase, and decrease the expression of cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c .Molecular Structure Analysis

Prunetrin has been found to bind efficiently with receptor interacting protein kinase 3 (RIPK3) with its interacting amino acids MET97, THR94, LEU92, VAL35, and ASP160 .Aplicaciones Científicas De Investigación

Potencial Anticancerígeno en el Cáncer de Hígado

La prunetrina (Prunetina 4′-O-glucósido) ha mostrado resultados prometedores en estudios anticancerígenos, particularmente dirigidos a las células de cáncer de hígado Hep3B. Las investigaciones sugieren que la this compound puede inducir el arresto del ciclo celular y la apoptosis en las células cancerosas a través de la vía Akt/mTOR/MAPK .

Aislamiento e Identificación Históricos

La this compound se aisló por primera vez en 1910 de la corteza de una especie de cerezo silvestre relacionada con Prunus emarginata. Sus propiedades químicas y su estructura se han caracterizado, sentando las bases para futuras investigaciones sobre sus aplicaciones .

No Toxicidad para las Células Normales

Los estudios han indicado que si bien la this compound exhibe una citotoxicidad significativa contra las líneas celulares cancerosas HepG2 y Huh7, no muestra toxicidad para las células HaCaT, que son un tipo de célula normal de la piel humana. Esto sugiere un grado de selectividad en sus efectos anticancerígenos, lo cual es una característica valiosa para los compuestos terapéuticos .

Fuente y Derivación

La this compound se deriva de plantas del género Prunus. La comprensión de sus fuentes naturales puede conducir a la exploración de métodos de extracción sostenibles y al potencial para el desarrollo de fármacos basados en productos naturales .

Mecanismo De Acción

Target of Action

Prunetrin, also known as Prunetin-4’-glucoside, is a glycosyloxyisoflavone derived from Prunus sp . It has been found to have significant bioactivities . The primary targets of Prunetrin are cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c . These proteins play a crucial role in cell cycle regulation .

Mode of Action

Prunetrin interacts with its targets in a dose-dependent manner . It arrests the cell cycle in the G2/M phase and decreases the expression of cyclin proteins . This interaction results in changes in cell viability and proliferation .

Biochemical Pathways

Prunetrin affects the Akt/mTOR and p38-MAPK signaling pathways . It inhibits the Akt/mTOR pathway and activates the p38-MAPK pathway . These pathways are involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is generally known that these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential to reach its target in the body .

Result of Action

The action of Prunetrin leads to a decrease in cell viability and an arrest in the cell cycle . It promotes the strong cleavage of two important apoptotic hallmark proteins called PARP and caspase-3 . This indicates the induction of apoptosis, a form of programmed cell death .

Action Environment

Factors such as light, temperature, humidity, and atmospheric gases can influence the physio-morphological characteristics of plants and their production of active compounds .

Análisis Bioquímico

Biochemical Properties

Prunetrin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to downregulate cell cycle proteins such as CDC25c, Cdk1/CDC2, and Cyclin B1 . This interaction leads to the arrest of the cell cycle in the G2/M phase .

Cellular Effects

Prunetrin has been shown to have significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, for example, Prunetrin induces G2/M cell cycle arrest and apoptosis . It also exhibits selective cytotoxicity and inhibitory effects on cell proliferation .

Molecular Mechanism

Prunetrin exerts its effects at the molecular level through several mechanisms. It induces apoptosis by promoting the cleavage of PARP and caspase 3 . Additionally, it activates the MAPK pathway, as evidenced by elevated phospho p38 and phospho ERK expressions in cell lines . Furthermore, it inhibits the Akt/mTOR pathway in HepG2 and Huh7 cells .

Temporal Effects in Laboratory Settings

The effects of Prunetrin change over time in laboratory settings. For instance, it has been observed to induce G2/M phase arrest and apoptosis in a dose-dependent manner

Metabolic Pathways

Prunetrin is involved in several metabolic pathways. It has been found to activate the MAPK pathway and inhibit the Akt/mTOR pathway . These pathways play crucial roles in cell proliferation, growth, and survival.

Propiedades

IUPAC Name |

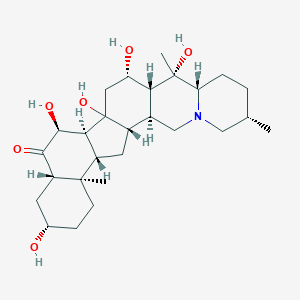

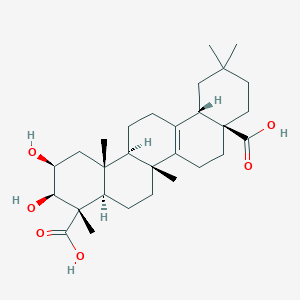

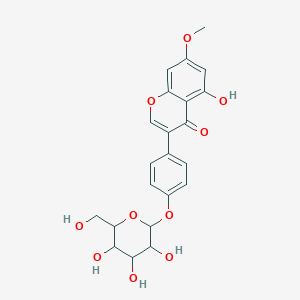

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUWGCQDMVDLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

154-36-9 | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Prunitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034149 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.